2-(6-Fluoropyridin-3-yl)acetaldehyde
Description
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |
InChI Key |
QYNIFHLJECQNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 6-fluoropyridine-3-boronic acid can be used as a starting material. The reaction typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-(6-Fluoropyridin-3-yl)acetic acid.
Reduction: 2-(6-Fluoropyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)acetaldehyde involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing properties can influence the reactivity of the pyridine ring, making it a useful intermediate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its use in enzyme studies and drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 2-(5-Fluoropyridin-3-yl)acetaldehyde : Shifting the fluorine atom from the 6- to the 5-position alters electronic distribution on the pyridine ring. The 6-fluorine in the target compound likely enhances ring electron deficiency, increasing the aldehyde’s susceptibility to nucleophilic attack compared to its 5-fluoro analog.
- (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): Replacing the aldehyde with an acrylate ester group reduces electrophilicity but enhances stability.
Functional Group Modifications
- 6-Allyl-2,3-dimethoxypyridine () : Replacing the aldehyde with an allyl group and adding methoxy substituents shifts the compound’s reactivity toward electrophilic substitution rather than aldehyde-specific reactions. This modification also increases hydrophobicity .
- Grandlure III and IV () : These beetle pheromone components, (Z)- and (E)-DMCHA, share the aldehyde functional group but lack the pyridine ring. Their biological activity relies on stereochemistry and hydrocarbon backbones, whereas 2-(6-Fluoropyridin-3-yl)acetaldehyde’s fluoropyridine moiety may confer unique binding properties in synthetic analogs .
Stability and Environmental Behavior
- Acetaldehyde () : The parent compound, acetaldehyde, is prone to artifact formation in ozone-rich environments. The fluoropyridine derivative’s stability under similar conditions is unstudied but hypothesized to be higher due to fluorine’s electron-withdrawing effects, which could mitigate oxidative degradation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : Fluoropyridine aldehydes serve as precursors for acrylates and allyl derivatives (), suggesting that this compound could be tailored for similar applications .
- Stability Considerations : Unlike acetaldehyde, the fluoropyridine derivative may resist ozone-induced artifacts (), though experimental validation is needed .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-(6-Fluoropyridin-3-yl)acetaldehyde, and what analytical techniques are critical for verifying its purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated pyridine derivatives. Key steps may include:
- Nucleophilic substitution to introduce the fluoropyridinyl group.
- Aldehyde functionalization via oxidation or hydrolysis of protected intermediates (e.g., acetals).
Critical Analytical Techniques:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and detect impurities. Fluorine’s electronegativity causes distinct shifts (e.g., ¹⁹F NMR signals near -110 to -120 ppm for fluoropyridines) .
- Mass Spectrometry (MS): High-resolution MS to validate molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identification of aldehyde C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations .
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar compounds:
- Hazard Classification (GHS): Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation.
- Emergency Protocols: Immediate decontamination with water for skin contact; seek medical attention for ingestion/inhalation .
Advanced Research Questions
Q. How does the electronic nature of the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: The electron-withdrawing fluorine at the pyridine’s 6-position:
- Reduces electron density at the pyridine ring, directing nucleophilic attacks to specific positions (e.g., para to fluorine).
- Stabilizes intermediates via inductive effects, altering reaction kinetics.
- Comparative Studies: Contrast with non-fluorinated analogs (e.g., 2-pyridinylacetaldehyde) using DFT calculations to map charge distribution .
Experimental Design:
Q. What strategies can mitigate challenges in characterizing labile aldehyde groups in this compound derivatives?
Methodological Answer:
- Derivatization: Convert the aldehyde to stable hydrazones or oximes for easier isolation and analysis .
- Low-Temperature NMR: Acquire spectra at -40°C to slow degradation.
- Rapid Analysis: Use LC-MS or GC-MS for real-time monitoring of reactive intermediates .
Data Contradiction Example:
Acetaldehyde’s tendency to form reversible adducts (e.g., with SO₂ or thiols) may lead to inconsistent analytical results. Address this by:
Q. How can computational chemistry approaches predict metabolic pathways or pharmacological targets for this compound?
Methodological Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding sites. Fluorine’s small size and high electronegativity enhance binding specificity to enzymes like aldehyde dehydrogenases .
- MD Simulations: Model interactions with biological membranes to predict bioavailability.
- QSAR Models: Corrogate substituent effects (e.g., fluorine vs. chlorine) on toxicity or activity .
Case Study:
Fluoropyridinyl derivatives are used in radiopharmaceuticals (e.g., [¹⁸F]T807 for tau imaging), highlighting fluorine’s role in enhancing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
